

Myricetin 3-O-glucoside α -glucosidase inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Myricetin 3-O-Glucoside

CAS No.: 19833-12-6

Cat. No.: S627631

[Get Quote](#)

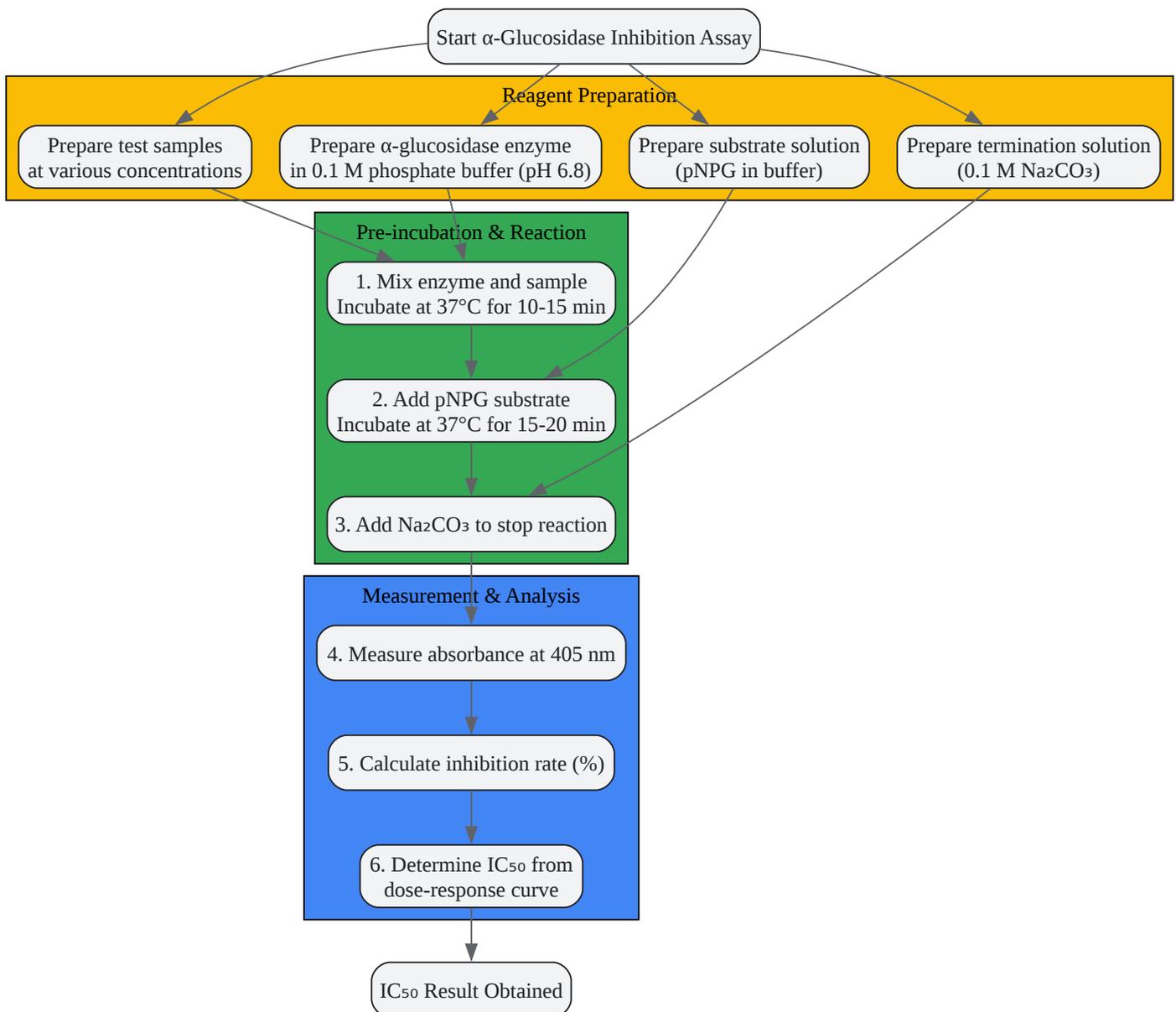
Comparative α -Glucosidase Inhibitory Activity (IC₅₀)

The table below lists the half-maximal inhibitory concentration (IC₅₀) values for myricetin-related compounds and common controls, which can be used for potency comparison.

Compound / Extract	IC ₅₀ Value	Positive Control (Acarbose) IC ₅₀	Citation
Myricetin-3-O-(2''-O-galloyl)- α -L-rhamnoside	1.32 μ M	~200 μ M (hundredfold higher)	[1]
Myricetin-3-O-(4''-O-galloyl)- α -L-rhamnoside	1.77 μ M	~200 μ M (hundredfold higher)	[1]
Quercetin	2.28 μ g/mL (approx. 7.55 μ M)	471.04 μ g/mL	[2]
Luteolin	4.84 μ g/mL (approx. 17.1 μ M)	471.04 μ g/mL	[2]
3-O-methylquercetin	4.22 μ g/mL (approx. 13.1 μ M)	471.04 μ g/mL	[2]
Myricetin (general activity noted)	Among the most potent flavonols in comparative studies	---	[1] [3]

Experimental Protocol for α -Glucosidase Inhibition Assay

The following methodology is a synthesis of the standard protocol used in the cited research [1] [4] [2]. You can adapt it for evaluating **myricetin 3-O-glucoside**.



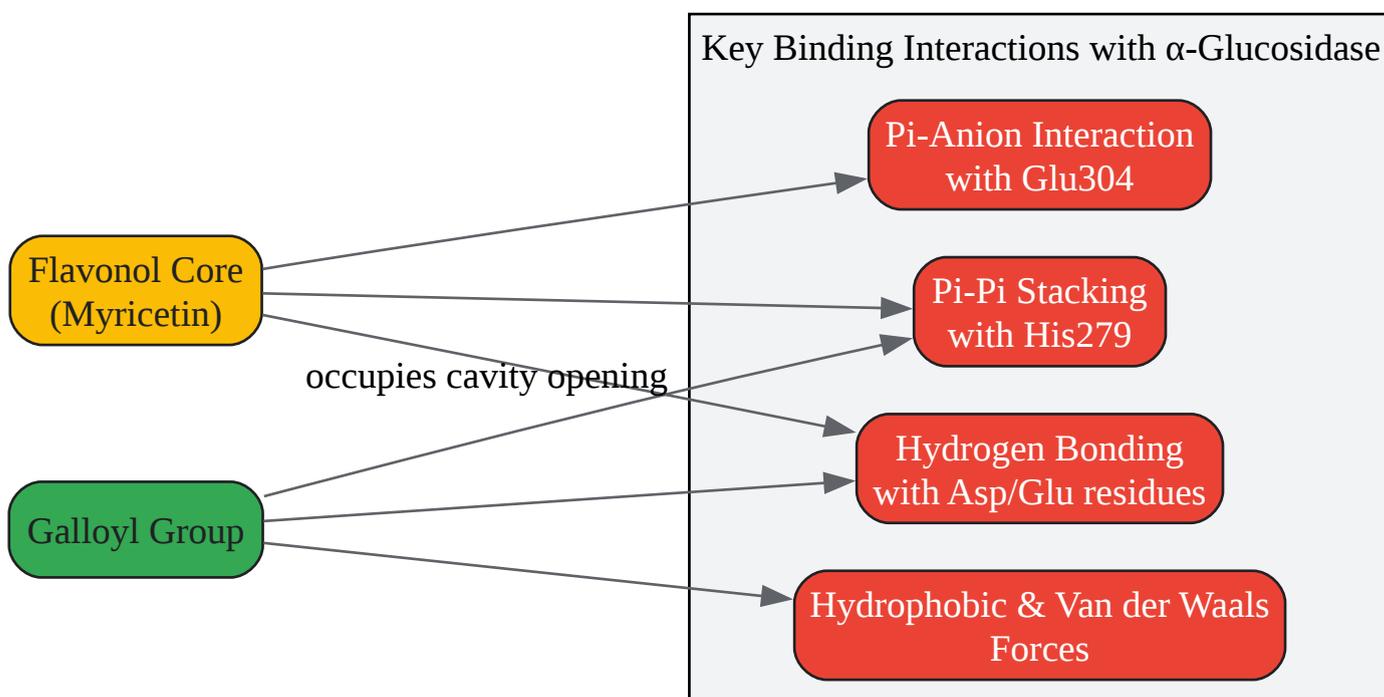
[Click to download full resolution via product page](#)

Detailed Steps and Formula

- **Reaction Mixture:** In a 96-well microplate, combine:
 - **20 µL** of α-glucosidase solution (e.g., 0.2 U/mL in 0.1 M phosphate buffer, pH 6.8)
 - **8-20 µL** of the test sample (myricetin compound at different concentrations)
 - **112-120 µL** of phosphate buffer to bring the total pre-incubation volume to 150-160 µL [1] [4].
- **Pre-incubation:** Incubate the mixture at **37°C for 10-15 minutes** [1] [2].
- **Initiate Reaction:** Add **20 µL** of the substrate **p-nitrophenyl-α-D-glucopyranoside (pNPG)**, typically at a concentration of 1.25-2.5 mM [4] [2].
- **Continue Reaction:** Incubate the plate again at **37°C for 15-20 minutes**.
- **Stop Reaction:** Add **80 µL** of **0.1 M sodium carbonate (Na₂CO₃)** solution to terminate the enzymatic hydrolysis [1] [4].
- **Measurement:** Immediately measure the absorbance at **405 nm** using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs strongly at this wavelength.
- **Calculations:**
 - **Inhibition Rate (%):** Calculate the percentage inhibition for each sample concentration using the formula: $\text{Inhibition (\%)} = [1 - (A_{\text{sample}} - A_{\text{sample_blank}}) / (A_{\text{control}} - A_{\text{control_blank}})] \times 100$ where A_{sample} is the absorbance of the well with the enzyme, inhibitor, and substrate; $A_{\text{sample_blank}}$ is the absorbance of the well with the inhibitor and substrate but no enzyme; A_{control} is the absorbance of the well with the enzyme and substrate but no inhibitor; and $A_{\text{control_blank}}$ is the absorbance of the well with only the substrate [4].
 - **IC₅₀ Determination:** Plot the inhibition percentage against the logarithm of the sample concentration. The IC₅₀ value is the concentration at which 50% inhibition is achieved, typically determined by non-linear regression of the dose-response curve.

Molecular Mechanism and Structure-Activity Relationship

The high potency of the galloylated myricetin derivatives is attributed to specific molecular interactions.



Click to download full resolution via product page

- **Enhanced Binding:** The **galloyl group** in the potent myricetin rhamnosides alters the binding orientation, allowing the molecule to occupy the opening of the enzyme's cavity pocket more effectively [1].
- **Critical Interactions:** This group facilitates crucial **Pi-anion interaction with Glu304** and **Pi-Pi stacking with His279**, two key residues in the active site of α-glucosidase. These interactions significantly reinforce the binding, leading to greatly increased inhibitory activity [1].
- **Structure-Activity Relationship (SAR):** The number and position of hydroxyl groups on the flavonol structure are critical for activity. Myricetin's highly hydroxylated structure contributes to its strong inhibitory effects [1] [3]. The addition of specific moieties, like the galloyl group, can dramatically enhance potency.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Two Myricetin -Derived Flavonols from Morella rubra Leaves as Potent... [pmc.ncbi.nlm.nih.gov]

2. Exploring synergistic inhibitory mechanisms of flavonoid ... [sciencedirect.com]

3. bioactive effects: moving from preclinical evidence to... Myricetin

[bmccomplementmedtherapies.biomedcentral.com]

4. Frontiers | Computational screening for novel α - glucosidase ... [frontiersin.org]

To cite this document: Smolecule. [Myricetin 3-O-glucoside α -glucosidase inhibition IC50]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b627631#myricetin-3-o-glucoside-glucosidase-inhibition-ic50>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com